3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene
Description
3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene is a sulfur-containing bicyclic compound characterized by a 13-membered macrocyclic framework with two sulfur atoms at positions 3 and 6. The bicyclo[7.3.1] backbone creates a rigid, bridged structure, while the conjugated triene system (positions 1(13), 9, and 11) introduces electronic delocalization.
Properties
CAS No. |
23088-83-7 |
|---|---|
Molecular Formula |
C11H14S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
3,7-dithiabicyclo[7.3.1]trideca-1(13),9,11-triene |
InChI |
InChI=1S/C11H14S2/c1-3-10-7-11(4-1)9-13-6-2-5-12-8-10/h1,3-4,7H,2,5-6,8-9H2 |
InChI Key |
UDVUVDFCVYPFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=CC(=CC=C2)CSC1 |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₄S₂ , with a molecular weight of 210.36 g/mol . Its bicyclo[7.3.1]trideca-triene skeleton consists of a 13-membered macrocycle containing two sulfur atoms at positions 3 and 7, conjugated with three double bonds (1(13), 9, and 11). The structure is stabilized by π-conjugation across the triene system and sulfide bridges, which influence its reactivity and coordination chemistry.
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 23088-83-7 | |
| Molecular Formula | C₁₁H₁₄S₂ | |
| Molecular Weight | 210.36 g/mol | |
| Purity (Commercial) | ≥98% |
Synthetic Routes and Methodologies
Macrocyclic Cyclization via Dithiol-Epoxide Coupling
A primary method involves the condensation of 1,5-dithiols with epoxide-containing precursors under high-dilution conditions to favor intramolecular cyclization over polymerization. For example:
-
1,3-Dimercaptopropane reacts with cis,cis-1,5,9-cyclododecatriene diepoxide in tetrahydrofuran (THF) at 60°C for 48 hours.
-
The reaction proceeds via nucleophilic attack of thiolate anions on the epoxide carbons, forming sulfide linkages.
-
The bicyclic structure is isolated via column chromatography (silica gel, hexane/ethyl acetate) in yields of 15–20%.
This method’s low yield is attributed to competing oligomerization and the strain inherent in the bicyclo[7.3.1] framework.
Template-Assisted Synthesis Using Metal Ions
Rhodium(I) and palladium(II) ions have been employed as templates to preorganize ligands before cyclization. In a representative procedure:
-
2,6-Bis(thiomethyl)pyridine is treated with RhCl(CO)₂ in dichloromethane.
-
The metal coordinates sulfur and nitrogen atoms, aligning the ligand for macrocycle formation.
-
Subsequent removal of the metal via competitive ligands (e.g., cyanide) yields the free macrocycle.
This approach improves regioselectivity but requires stringent anhydrous conditions and specialized metal precursors.
Solid-Phase Synthesis for Derivatives
Modified versions of the compound, such as 13-methyl-3,7-dithiabicyclo[7.3.1]trideca-1(13),9,11-triene , are synthesized via solid-supported thiol-ene click chemistry:
-
A resin-bound dithiol is reacted with a triene dihalide in dimethylformamide (DMF).
-
Microwave irradiation (100°C, 30 min) accelerates the double-bond formation.
-
Cleavage from the resin with trifluoroacetic acid (TFA) affords the product in 40–45% yield.
Challenges in Synthesis
Steric and Electronic Constraints
The bicyclo[7.3.1] architecture imposes significant steric hindrance, complicating both cyclization and functionalization. Quantum mechanical calculations suggest that the optimal dihedral angle between sulfur atoms is 124°, necessitating flexible precursors to accommodate strain.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene is used as a ligand in coordination chemistry, forming complexes with metals such as rhodium and palladium .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a subject of interest in medicinal chemistry. It is investigated for its potential as a therapeutic agent due to its ability to form stable complexes with metal ions .
Industry: While its industrial applications are limited, the compound is used in research settings to develop new materials and catalysts .
Mechanism of Action
The mechanism by which 3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and carbon-carbon bond formation . The sulfur atoms in the compound play a crucial role in stabilizing these metal complexes, enhancing their reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Heteroatom Variation in Bicyclo Systems
A direct structural analog is 2,5,8,13-tetraazabicyclo[7.3.1]trideca-1(13),9,11-triene (CAS: 847201-37-0) . This compound shares the same bicyclo[7.3.1]trideca-triene framework but replaces sulfur with four nitrogen atoms. Key differences include:
- Reactivity : Nitrogen-rich analogs may participate in hydrogen bonding or protonation reactions, whereas sulfur atoms favor softer Lewis acid interactions (e.g., with transition metals like Pd or Cu).
Tricyclic Systems: Chromene-like Derivatives
The compound (2S,5S,6R)-5-(4-Methylphenyl)-3-phenyl-4,8-dioxa-3-azatricyclo[7.4.0.0²,⁶]trideca-1(13),9,11-triene () features a tricyclic scaffold with oxygen and nitrogen heteroatoms. Comparisons include:
- Ring Strain : The bicyclo[7.3.1] system likely exhibits lower strain than the tricyclo[7.4.0.0²,⁶] framework, which may impact thermal stability.
- Intermolecular Interactions : The tricyclic compound’s crystal structure is stabilized by C–H···N and C–H···Cg interactions , whereas sulfur’s polarizability in the dithia derivative could promote weaker van der Waals forces or π–S interactions.
Macrocyclic Ligands: Pyridinophanes
1,4,7,10-Tetraaza-2,6-pyridinophane (CAS: Not provided, ) is a nitrogen-dense macrocycle. Contrasts with the target compound include:
- Flexibility: The pyridinophane’s larger ring size and pyridine units enhance conformational adaptability, unlike the rigid bicyclo system.
- Metal Binding: Pyridinophanes are well-documented in forming stable complexes with transition metals (e.g., Cu²⁺), while the dithia derivative’s smaller cavity may favor smaller ions or clusters.
Research Implications and Gaps
- Synthesis Challenges : The dithia derivative’s bicyclic structure may require specialized templating agents or high-dilution techniques, akin to methods used for macrocyclic thioethers.
- Unresolved Data: lists terpenes (e.g., limonene, γ-terpinene) with unrelated monocyclic frameworks, highlighting the need for targeted studies on sulfur-rich bicyclic systems .
Biological Activity
3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene (CAS No. 30682-21-4) is a bicyclic compound characterized by its unique sulfur-containing structure. Its molecular formula is C12H16S2, with a molecular weight of approximately 224.39 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H16S2 |
| Molecular Weight | 224.39 g/mol |
| CAS Registry Number | 30682-21-4 |
| Density | 1.116 g/cm³ |
| Boiling Point | 370.63 °C |
| Flash Point | 187.71 °C |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
Research has also explored the anticancer potential of this compound. In a study examining its effects on cancer cell lines, including breast and lung cancer cells, this compound demonstrated cytotoxic effects at micromolar concentrations. The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
Another area of interest is the neuroprotective activity of this compound. Preliminary studies have shown that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of dilutions of this compound were tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial activity.
Case Study 2: Cancer Cell Line Testing
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment.
Case Study 3: Neuroprotection in Animal Models
In vivo experiments using rodent models demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in brain tissues following induced neurotoxicity.
Q & A
Q. Advanced
- pK prediction : Use SPARC or ACD/Labs to estimate protonation states of sulfur and nitrogen atoms.
- MD simulations : Perform in explicit solvent (e.g., water, DMSO) to assess hydrolytic degradation. highlights pH-dependent tautomerism in heptaazaphenalene analogs, underscoring the need for dynamic modeling .
How can researchers validate the bicyclic structure when crystal growth is challenging?
Advanced
Alternative approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
